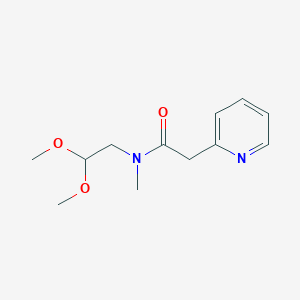
N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide is an organic compound with a complex structure that includes a pyridine ring, an acetamide group, and a dimethoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide typically involves the reaction of N-methyl-2-pyridin-2-yl-acetamide with 2,2-dimethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: For industrial production, the process is scaled up using large reactors and optimized reaction conditions. The use of phase transfer catalysts and organic solvents can enhance the reaction efficiency and yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides
Scientific Research Applications
N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N-(2,2-Dimethoxy-ethyl)-N-methyl-2-pyridin-2-YL-acetamide can be compared with other similar compounds such as:
N-(2,2-Dimethoxyethyl)-N-methylamine: Similar structure but lacks the pyridine ring.
N-(2,2-Dimethoxyethyl)-2-propenamide: Contains a propenamide group instead of the acetamide group.
N-(2,2-Dimethoxyethyl)-N’-methylthiourea: Contains a thiourea group instead of the acetamide group .
Properties
CAS No. |
864685-06-3 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-N-methyl-2-pyridin-2-ylacetamide |
InChI |
InChI=1S/C12H18N2O3/c1-14(9-12(16-2)17-3)11(15)8-10-6-4-5-7-13-10/h4-7,12H,8-9H2,1-3H3 |
InChI Key |
AGOGNCGUIFLMSV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(OC)OC)C(=O)CC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


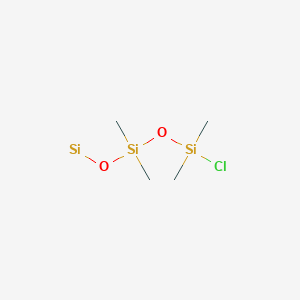
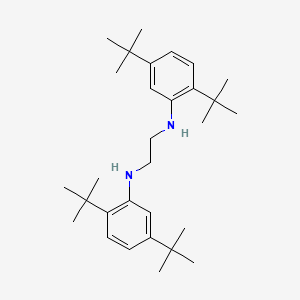
![2,6-Bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12528729.png)
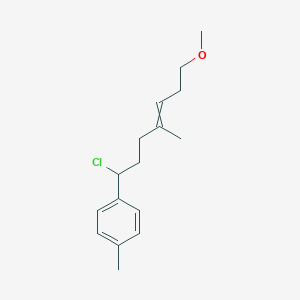
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-L-isoleucyl-](/img/structure/B12528736.png)
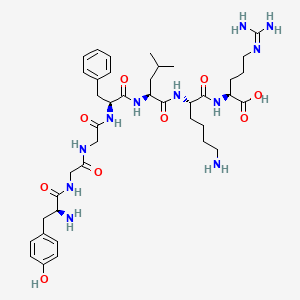
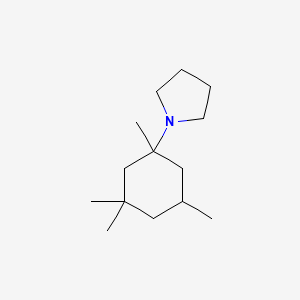
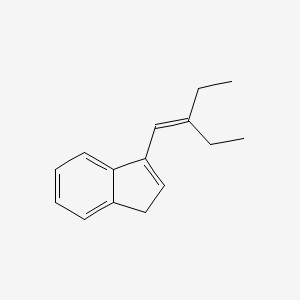
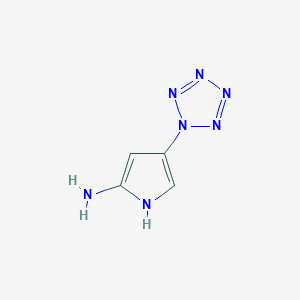
![2-[Bis(2-ethoxyethyl)phosphanyl]-4-ethoxyphenol](/img/structure/B12528763.png)
![Acetic acid;[1-(hydroxymethyl)-3-methyl-4-methylidenecyclopentyl]methanol](/img/structure/B12528765.png)
![[[(Methylsulfonyl)methylsulfinyl]methylsulfinyl]methaneSulfenic acid](/img/structure/B12528766.png)
![2,2'-[(Oxan-4-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12528774.png)
![Dimethyl[2-methyl-1-(trimethylstannyl)-1H-inden-3-yl]phosphane](/img/structure/B12528777.png)
